N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide is an oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (commonly referred to as a methylenedioxyphenyl or piperonyl group) attached to the N1 position and a propyl group at the N2 position. This compound is structurally characterized by its oxalamide backbone, which distinguishes it from benzimidazole derivatives discussed in the available literature.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h3-4,6H,2,5,7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVFMKVNXEMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-propyloxamide typically involves the reaction of 1,3-benzodioxole with propylamine and oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
Formation of the intermediate: 1,3-benzodioxole is reacted with oxalyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride intermediate.
Amidation: The acyl chloride intermediate is then reacted with propylamine to form N’-(1,3-benzodioxol-5-yl)-N-propyloxamide.
Industrial Production Methods
Industrial production methods for N’-(1,3-benzodioxol-5-yl)-N-propyloxamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the benzodioxole ring can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction can yield various amine derivatives.
Substitution: Substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-propyloxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-propyloxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compounds in (4d, 4e, 4f, and 5b-j) are benzimidazole derivatives substituted with benzo[d][1,3]dioxol groups and other functional groups (e.g., bromo, nitro, methylthio). Below is a detailed comparison based on synthesis, spectral data, and physical properties:
Table 1: Comparative Analysis of Benzo[d][1,3]dioxol-Containing Compounds
| Compound ID | Core Structure | Substituents | Melting Point (°C) | Key Spectral Data (1H-NMR, MS) | Synthesis Conditions |
|---|---|---|---|---|---|
| 4d | Benzimidazole | 2× benzo[d][1,3]dioxol-5-yl, 5-fluoro | 220–222 | δ 6.85 (s, 2H, Ar-H); MS m/z 450 [M+H]+ | DMF, 80°C, 12 h; recrystallized from ethanol |
| 4e | Benzimidazole | 6-bromo-benzo[d][1,3]dioxol-5-yl, 5-fluoro | 235–237 | δ 7.10 (d, J=8.4 Hz, 1H); MS m/z 529 [M+H]+ | THF, reflux, 8 h; column chromatography (EtOAc) |
| 4f | Benzimidazole | 6-nitro-benzo[d][1,3]dioxol-5-yl, 5-fluoro | 245–247 | δ 8.20 (s, 1H, Ar-H); MS m/z 496 [M+H]+ | Acetonitrile, 60°C, 10 h; silica gel purification |
| 5b-j series | Benzimidazole | Varied substituents (e.g., methylthio, halogen, nitro) at position 6 | 200–260 (range) | δ 2.50–3.20 (m, SCH3); MS m/z 480–550 [M+H]+ | K2CO3, DMF, 70°C, 6–15 h; recrystallization |
Key Observations:
Structural Differences: The target oxalamide lacks the benzimidazole core present in compounds, which may reduce π-π stacking interactions and alter solubility.
Synthetic Pathways :
- Compounds in require multi-step synthesis involving cyclization (for benzimidazole cores) and substitution reactions. In contrast, oxalamides like the target compound are typically synthesized via condensation of oxalic acid derivatives with amines .
Physicochemical Properties :
- Melting points of benzimidazoles (220–260°C) suggest higher crystallinity compared to oxalamides, which generally exhibit lower melting points due to reduced aromaticity.
- The nitro-substituted 4f shows the highest melting point (245–247°C), likely due to strong intermolecular dipole interactions.
Spectral Signatures :
- The benzo[d][1,3]dioxol group in all compounds produces characteristic 1H-NMR signals at δ 6.80–7.20.
- The oxalamide’s NH protons (expected δ 8.0–10.0) and carbonyl carbons (δ 160–170 ppm in 13C-NMR) are absent in benzimidazoles, providing a clear spectral distinction.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- CAS Number : 303790-92-3
- InChI Key : PYXWANNKJGOAPZ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could influence cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways that regulate cell growth and differentiation.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 25 µM, indicating moderate potency in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HT-29 | 25 | Inhibition of migration |
Antioxidant Activity
The compound also demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases:
- DPPH Assay : In DPPH radical scavenging assays, this compound showed a scavenging activity of approximately 70% at a concentration of 50 µM.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through the intrinsic pathway by activating caspase cascades.
-
Oxidative Stress Study :
- Another research article highlighted the antioxidant capacity of this compound using various in vitro models. It demonstrated significant protection against oxidative damage in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
